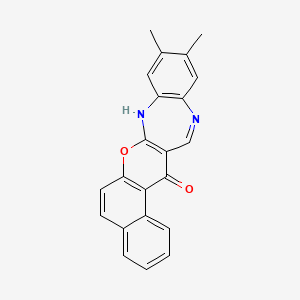
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one is a complex organic compound characterized by its unique fused ring structure This compound belongs to the class of benzodiazepines, which are known for their wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno Ring: This step often involves the cyclization of a suitable precursor, such as a hydroxybenzaldehyde, under acidic or basic conditions.
Benzodiazepine Ring Formation: The benzodiazepine ring can be formed through a condensation reaction between an o-phenylenediamine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant activities.
Mechanism of Action
The mechanism of action of 10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one involves its interaction with specific molecular targets, such as:
GABA Receptors: Similar to other benzodiazepines, it may enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to sedative and anxiolytic effects.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Chlorazepate: Used for its anxiolytic and sedative properties.
Uniqueness
10,11-Dimethylbenzo(5,6)chromeno(2,3-b)(1,5)benzodiazepin-15(8H)-one is unique due to its fused chromeno and benzo rings, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural uniqueness could lead to different binding affinities and activities at various biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
81684-72-2 |
|---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
18,19-dimethyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16(21),17,19,22-decaen-2-one |
InChI |
InChI=1S/C22H16N2O2/c1-12-9-17-18(10-13(12)2)24-22-16(11-23-17)21(25)20-15-6-4-3-5-14(15)7-8-19(20)26-22/h3-11,24H,1-2H3 |
InChI Key |
UNIPQSFXXYTMHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CC3=C(N2)OC4=C(C3=O)C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


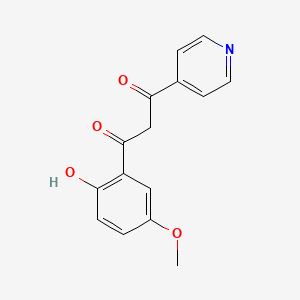

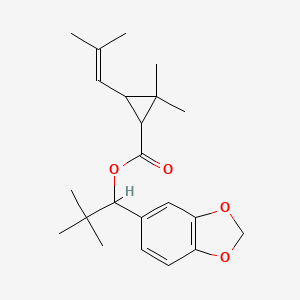
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)
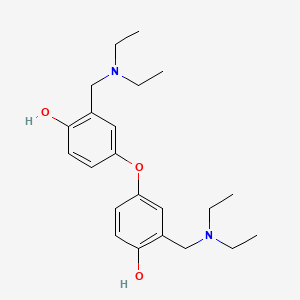

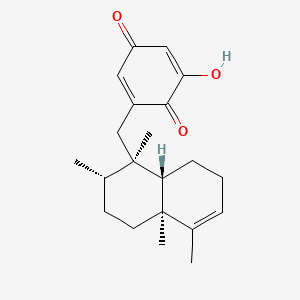
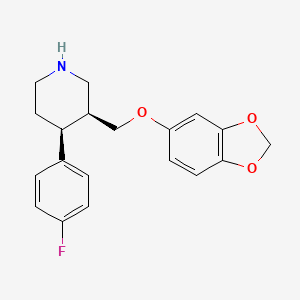
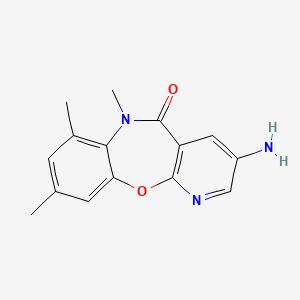

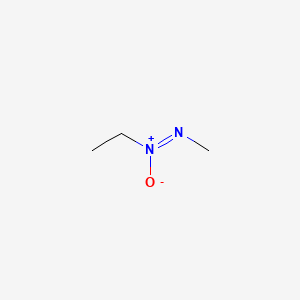
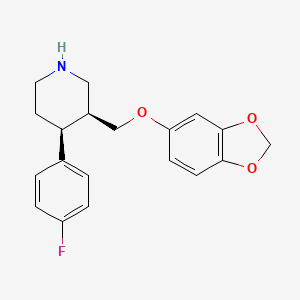
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

